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molecular formula C8H11NO3 B8540438 ethyl 2-(N-methylprop-2-ynoylamino)acetate

ethyl 2-(N-methylprop-2-ynoylamino)acetate

Cat. No. B8540438
M. Wt: 169.18 g/mol
InChI Key: UBZYUOMQVWOXDO-UHFFFAOYSA-N
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Patent
US06784167B2

Procedure details

To a solution of ethyl 2-(3-trimethylsilyl-N-methylprop-2-ynoylamino)acetate (5.28 g, 21.9 mmol) in THF (80 mL) was added dropwise a solution of TBAF (1M in THF, 24.0 mL, 24.0 mmol). After stirring for 10 min, a saturated NH4Cl solution (150 mL) was added and the resulting mixture was extracted with EtOAc (3×100 mL). The organic layer was washed with a saturated NaCl solution (400 mL), dried (Na2SO4) and concentrated under reduced pressure. The crude product was purified by flash chromatography (50% EtOAc/hex) to give ethyl 2-(N-methylprop-2-ynoylamino)acetate (1.9 g, 51%) as a yellow oil: TLC (50% EtOAc/hex) Rf 0.50; 1H NMR (CDCl3; a mixture of two rotomers) δ 1.26-1.33 (m, 3H), 3.03 (s, 1.2H), 3.29 (s, 1.8H), 3.09 (s, 0.43H), 3.17 (s, 0.57H), 4.16 (s, 1.1H), 4.33 (s, 0.9H), 4.17-4.28 (m, 2H).
Name
ethyl 2-(3-trimethylsilyl-N-methylprop-2-ynoylamino)acetate
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]([N:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH3:8])=[O:6].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[NH4+].[Cl-]>C1COCC1>[CH3:8][N:7]([C:5](=[O:6])[C:4]#[CH:3])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
ethyl 2-(3-trimethylsilyl-N-methylprop-2-ynoylamino)acetate
Quantity
5.28 g
Type
reactant
Smiles
C[Si](C#CC(=O)N(C)CC(=O)OCC)(C)C
Name
Quantity
24 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated NaCl solution (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (50% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(CC(=O)OCC)C(C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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